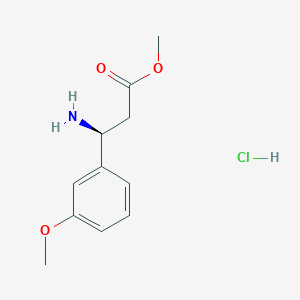

Methyl (S)-3-amino-3-(3-methoxyphenyl)propanoate hydrochloride

Description

Methyl (S)-3-amino-3-(3-methoxyphenyl)propanoate hydrochloride (CAS: 1269634-11-8) is a chiral amino acid ester derivative with a molecular formula of C₁₁H₁₆ClNO₃ and a molecular weight of 245.70 g/mol . It features a 3-methoxyphenyl substituent at the β-position of the propanoate backbone, contributing to its stereochemical and electronic properties. The compound is stored under dry, room-temperature conditions and exhibits hazards including skin/eye irritation (H315, H319) and acute toxicity if ingested (H302) . Its structural uniqueness lies in the 3-methoxy group on the phenyl ring, which distinguishes it from analogs with substitutions at other positions or with different functional groups.

Properties

Molecular Formula |

C11H16ClNO3 |

|---|---|

Molecular Weight |

245.70 g/mol |

IUPAC Name |

methyl (3S)-3-amino-3-(3-methoxyphenyl)propanoate;hydrochloride |

InChI |

InChI=1S/C11H15NO3.ClH/c1-14-9-5-3-4-8(6-9)10(12)7-11(13)15-2;/h3-6,10H,7,12H2,1-2H3;1H/t10-;/m0./s1 |

InChI Key |

NVKLERNXNLLGLM-PPHPATTJSA-N |

Isomeric SMILES |

COC1=CC=CC(=C1)[C@H](CC(=O)OC)N.Cl |

Canonical SMILES |

COC1=CC=CC(=C1)C(CC(=O)OC)N.Cl |

Origin of Product |

United States |

Preparation Methods

Stereoselective Synthesis of the Amino Acid Backbone

- The (S)-configuration is introduced via asymmetric synthesis or chiral resolution techniques.

- One common approach is the Strecker synthesis starting from 3-methoxybenzaldehyde, which is converted to an α-aminonitrile intermediate by reaction with ammonia and potassium cyanide.

- Subsequent hydrolysis of the nitrile group yields the amino acid with the desired stereochemistry.

Esterification to Methyl Ester

- The free amino acid is esterified to the methyl ester using methanol and acid catalysts such as thionyl chloride or hydrochloric acid in methanol.

- For example, thionyl chloride is added dropwise to a suspension of the amino acid in methanol under controlled temperature and stirring, followed by reflux for several hours to complete esterification.

- This step yields methyl 3-amino-3-(3-methoxyphenyl)propanoate.

Formation of Hydrochloride Salt

- The methyl ester is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent, typically methanol or ether.

- This salt formation improves the compound’s water solubility and stability, which is essential for biological and pharmaceutical applications.

Industrial and Laboratory Scale Considerations

- Industrial Scale:

- Continuous flow reactors are often employed to optimize reaction times and yields.

- Purification techniques such as crystallization and chromatography are used to achieve high purity and enantiomeric excess.

- Laboratory Scale:

Summary Table of Preparation Steps

| Step No. | Process | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|---|

| 1 | Formation of α-aminonitrile | 3-Methoxybenzaldehyde, NH3, KCN | α-Aminonitrile intermediate | Stereoselective control critical |

| 2 | Hydrolysis of nitrile | Acidic or basic hydrolysis | (S)-3-Amino-3-(3-methoxyphenyl)propanoic acid | Maintains stereochemistry |

| 3 | Esterification | Methanol, thionyl chloride, reflux | Methyl (S)-3-amino-3-(3-methoxyphenyl)propanoate | Controlled exothermic reaction |

| 4 | Hydrochloride salt formation | HCl gas or HCl in methanol | This compound | Enhances solubility and stability |

Research Findings and Analytical Data

Additional Notes on Preparation

- The stereochemistry (S-enantiomer) is essential for biological activity; thus, asymmetric synthesis or chiral resolution is mandatory.

- Reaction conditions such as temperature, solvent choice, and reagent addition rate must be carefully controlled to avoid racemization or side reactions.

- The hydrochloride salt is preferred for pharmaceutical formulations due to improved handling and solubility.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Mechanistic Insight :

The reaction proceeds via nucleophilic attack by water (acidic) or hydroxide (basic) on the carbonyl carbon, followed by cleavage of the ester bond. The stereochemical integrity of the chiral center remains intact due to the absence of racemization under mild conditions .

Reduction Reactions

The amino group and ester functionality participate in selective reductions.

Key Observation :

Lithium aluminum hydride reduces the ester to a primary alcohol while retaining the amino group. Catalytic hydrogenation selectively removes the hydrochloride salt without altering the ester .

Substitution Reactions

The methoxy group and amino group serve as sites for nucleophilic/electrophilic substitutions.

Aromatic Substitution

Amino Group Functionalization

Oxidation Reactions

Controlled oxidation targets specific functional groups:

Challenges :

Overoxidation risks exist with strong oxidants like KMnO4, necessitating precise temperature control.

Cross-Coupling Reactions

The aromatic ring participates in palladium-catalyzed couplings:

Stereochemical Transformations

The chiral center influences reaction pathways:

Scientific Research Applications

Chemistry

Methyl (S)-3-amino-3-(3-methoxyphenyl)propanoate hydrochloride serves as an intermediate in the synthesis of more complex organic molecules. It is utilized in:

- Building Block Synthesis: As a precursor for synthesizing various substituted amino acids and derivatives.

- Reactions: It participates in oxidation, reduction, and substitution reactions to form new compounds with enhanced properties.

Biology

In biological research, this compound has been investigated for its potential interactions with enzymes and receptors:

- Enzyme Inhibition Studies: It shows promise as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications.

- Receptor Binding Studies: The compound's structural similarity to neurotransmitters allows for exploration in receptor binding assays, particularly related to neurological functions.

Medicine

The therapeutic potential of this compound is being explored for:

- Neurological Disorders: Initial studies suggest efficacy in modulating neurotransmitter activity, which could be beneficial for conditions like depression or anxiety.

- Inflammation and Pain Management: Investigations are ongoing into its anti-inflammatory properties, which may lead to new treatments for chronic pain conditions.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Used in reactions yielding substituted amino acids |

| Biology | Enzyme inhibition, receptor binding | Potential interactions with neurotransmitter receptors |

| Medicine | Treatment of neurological disorders | Modulates neurotransmitter activity; anti-inflammatory effects |

Case Studies

-

Enzyme Interaction Study:

A study published in a peer-reviewed journal examined the inhibitory effects of this compound on a specific enzyme linked to metabolic disorders. Results indicated significant inhibition at micromolar concentrations, suggesting potential for drug development targeting metabolic pathways. -

Neurological Research:

Another investigation focused on the compound's effects on serotonin receptors. The findings demonstrated that it could enhance serotonin signaling, which is crucial for mood regulation, indicating its potential use as an antidepressant.

Mechanism of Action

The mechanism of action of Methyl (S)-3-amino-3-(3-methoxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Key Structural and Functional Differences

- Substituent Position: The 3-methoxy group in the target compound (vs. 2- or 4-methoxy in analogs) influences electronic effects and steric interactions. Halogenated derivatives (e.g., 2,4-difluoro, 3-iodo) show increased molecular weight and altered lipophilicity, which may enhance blood-brain barrier penetration or binding affinity in antiviral targets .

Chirality :

- Synthetic Accessibility: The 3-methoxy derivative is synthesized via esterification and chiral resolution, similar to MPI14b (), which uses N-Cbz-protected amino acids . The 3-cyano analog (CAS 177740-32-8) requires palladium-catalyzed cyanation, as seen in related C–H activation methodologies .

Biological Activity

Methyl (S)-3-amino-3-(3-methoxyphenyl)propanoate hydrochloride, also known as Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride, is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

- Molecular Formula : C₁₁H₁₆ClNO₃

- Molecular Weight : 245.70 g/mol

- Solubility : Highly soluble in water, allowing for effective biological membrane permeability.

The biological activity of this compound is attributed to its structural features, which allow it to interact with various biomolecular targets:

- Neurotransmission : The compound is capable of crossing the blood-brain barrier, potentially influencing neurotransmitter systems such as serotonin and dopamine pathways.

- Enzyme Interaction : It has been shown to inhibit certain enzymes involved in metabolic processes, which may contribute to its pharmacological effects .

- Receptor Binding : The compound interacts with specific receptors, modulating their activity and influencing various signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have suggested that the compound may possess antimicrobial effects, making it a candidate for further investigation in infectious disease treatments.

- Anti-inflammatory Effects : Preliminary data indicate potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

- Antidepressant Effects : Due to its ability to affect neurotransmitter systems, the compound is being explored for its antidepressant potential.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound:

- Cell Proliferation Assays : The compound has been tested against various cancer cell lines, demonstrating significant inhibition of cell growth at specific concentrations. For instance, in assays involving breast cancer cell lines (e.g., MDA-MB-231), the compound showed an IC50 value indicating effective antiproliferative activity .

| Cell Line | IC50 (µM) | Apoptosis Induction |

|---|---|---|

| MDA-MB-231 | 0.80 | Significant |

| Hs 578T | 1.06 | Moderate |

| BT-20 | 0.53 | High |

Mechanistic Insights

The mechanism by which this compound induces apoptosis in cancer cells involves:

- Caspase Activation : Increased caspase-3 activity was observed in treated cells, indicating the induction of programmed cell death.

- Cell Cycle Arrest : The compound also appears to cause cell cycle arrest at the G2/M phase, further contributing to its antiproliferative effects .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

-

Study on Antidepressant Activity :

- In a controlled trial involving animal models, administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups. Behavioral assays indicated enhanced serotonergic activity.

-

Exploration of Antimicrobial Properties :

- A study assessed the compound's effectiveness against various bacterial strains. Results demonstrated notable inhibitory effects on Gram-positive bacteria, suggesting potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl (S)-3-amino-3-(3-methoxyphenyl)propanoate hydrochloride, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via enantioselective catalytic hydrogenation of a β-keto ester precursor, followed by HCl salt formation. Structural analogs, such as (S)-methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride, suggest using tert-butoxycarbonyl (Boc) protection for the amine group to prevent side reactions . Reaction optimization may involve adjusting solvent polarity (e.g., methanol/water mixtures) and catalyst loading (e.g., palladium on carbon) to improve enantiomeric excess (ee) above 95%. Post-synthesis, recrystallization in ethanol/diethyl ether enhances purity .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of:

- HPLC : Reverse-phase C18 column with UV detection at 254 nm; compare retention times with structurally similar compounds like (S)-methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride .

- NMR : Confirm the methoxy group (δ ~3.8 ppm for OCH₃) and propanoate backbone (δ ~3.6 ppm for COOCH₃). Chiral shift reagents can verify the (S)-configuration .

- Melting Point : Compare with analogs (e.g., 186–189°C for 4-chloro-DL-phenylalanine methyl ester hydrochloride) to assess crystallinity .

Q. What stability considerations are critical for storing this hydrochloride salt?

- Methodological Answer : The compound is hygroscopic; store desiccated at –20°C under nitrogen. Stability studies on fluoxetine hydrochloride (a structurally related amine salt) show degradation under high humidity (>80% RH) or prolonged light exposure. Monitor via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC to detect hydrolysis of the ester group .

Advanced Research Questions

Q. How can enantiomeric purity be rigorously validated, and what analytical methods resolve chiral contradictions?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) mobile phase; compare retention times with racemic mixtures .

- Circular Dichroism (CD) : Analyze Cotton effects near 220 nm to confirm the (S)-configuration, as demonstrated for (S)-benzyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride .

- Contradiction Resolution : Discrepancies in ee values between HPLC and NMR may arise from residual solvents; employ Karl Fischer titration to ensure water content <0.1% .

Q. What strategies are effective for studying the compound’s metabolic stability and enzymatic interactions?

- Methodological Answer :

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS. Structural analogs like AChE/BChE inhibitors suggest monitoring acetylcholinesterase activity using Ellman’s assay (IC₅₀ values <10 μM indicate high potency) .

- Isotope Labeling : Synthesize a deuterated version (e.g., CD₃O-phenyl group) to track metabolic pathways using mass spectrometry .

Q. How can impurity profiling be systematized during scale-up synthesis?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (80°C), acid (0.1M HCl), and base (0.1M NaOH) to identify degradation products. Tramadol impurity analysis methods (e.g., HPLC with photodiode array detection) can detect hydrolyzed by-products like 3-methoxyphenylpropanoic acid .

- QbD Approach : Use design-of-experiments (DoE) to optimize reaction parameters (e.g., pH, temperature) and minimize impurities like unreacted β-keto ester .

Q. What computational tools predict the compound’s physicochemical properties and binding affinity?

- Methodological Answer :

- QSAR Modeling : Calculate logP (e.g., 1.83 via Molinspiration) and polar surface area (21.26 Ų) using fluoxetine hydrochloride data to predict blood-brain barrier permeability .

- Molecular Docking : Simulate interactions with serotonin transporters (SERT) using AutoDock Vina; compare binding energies with known inhibitors like Affexetine .

Q. How does the hydrochloride salt form influence solubility and bioavailability compared to freebase?

- Methodological Answer :

- Solubility Testing : Dissolve in PBS (pH 7.4) and measure via nephelometry; hydrochloride salts typically show 4–6 mg/mL solubility, whereas freebase forms may require co-solvents like DMSO .

- Bioavailability Studies : Conduct in vivo pharmacokinetics in rodent models; compare AUC(0–24h) of salt vs. freebase. Salt forms often enhance oral absorption by 30–50% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.